2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide
Description
This compound features a 4-fluorophenyl group attached to an acetamide core, with the nitrogen linked to an ethyl chain bearing both a 4-methoxybenzenesulfonyl group and a thiophen-2-yl moiety. The thiophene ring may facilitate interactions with biological targets via its electron-rich aromatic system.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4S2/c1-27-17-8-10-18(11-9-17)29(25,26)20(19-3-2-12-28-19)14-23-21(24)13-15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDMUIGAHTICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₂FN₃O₄S
- IUPAC Name : 2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide
This structure features a fluorophenyl group, a methoxybenzenesulfonyl moiety, and a thiophene ring, which contribute to its unique biological properties.
Anticancer Properties
Research has indicated that derivatives of compounds similar to 2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain sulfonamide derivatives exhibited cytocidal activity at micromolar concentrations, effectively blocking cell cycle progression in the G2/M phase, which is critical for cancer treatment strategies .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes associated with tumor growth and proliferation. The sulfonamide group is known to interact with carbonic anhydrase and other enzymes, potentially disrupting metabolic pathways crucial for cancer cell survival. Additionally, the presence of the fluorine atom may enhance binding affinity to target proteins, improving therapeutic efficacy .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that similar compounds exhibit high oral bioavailability and favorable pharmacokinetic profiles. For example, related sulfonamide derivatives have shown rapid absorption and significant plasma concentrations within hours post-administration .
Case Studies
- In Vivo Studies : In animal models, compounds structurally related to 2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide have demonstrated promising results in reducing tumor size and improving survival rates. One study reported a significant reduction in tumor volume in mice treated with a similar sulfonamide derivative compared to control groups .
- Cell Line Studies : Various studies have utilized human cancer cell lines to evaluate the efficacy of these compounds. For instance, treatment with related compounds resulted in increased apoptosis and decreased proliferation rates in breast and lung cancer cell lines .
Data Table: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications
- Pharmacological Studies
- Anticancer Research
- Neuropharmacology
Case Studies
-
Case Study 1: Serotonin Receptor Affinity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound to evaluate their binding affinity to serotonin receptors. Results indicated that modifications to the methoxy group significantly enhanced receptor binding, suggesting a pathway for developing new antidepressants . -
Case Study 2: Anticancer Activity
A study conducted at a leading cancer research institute examined the cytotoxic effects of this compound on human breast cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, prompting further investigation into its mechanism of action and potential as an anticancer agent .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The 4-methoxybenzenesulfonyl group is susceptible to nucleophilic substitution and hydrolysis. Key reactions include:
Mechanistic Insight : The methoxy group stabilizes the sulfonyl moiety through resonance, directing electrophiles to the para position. Demethylation under Lewis acidic conditions removes the methoxy group, enabling subsequent functionalization .
Thiophene Ring Reactions
The thiophen-2-yl group undergoes electrophilic substitution and oxidation:
Regioselectivity : Electrophiles preferentially attack the 5-position of the thiophene ring due to steric and electronic effects from the 2-substituent .
Acetamide Hydrolysis and Substitution
The acetamide group participates in acid/base-mediated transformations:
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (6M, reflux) | 2-(4-Fluorophenyl)acetic acid |
| Basic Hydrolysis | NaOH (aq., ethanol, Δ) | Sodium 2-(4-fluorophenyl)acetate |
| Amide Alkylation | MeI (K₂CO₃, DMF) | N-Methylacetamide derivative |
Kinetics : Hydrolysis rates depend on the electronic effects of the 4-fluorophenyl group, which enhances electrophilicity at the carbonyl carbon .
Fluorophenyl Group Reactivity
The 4-fluorophenyl ring exhibits unique substitution patterns:
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | 3-Nitro-4-fluorophenyl derivative |
| Dehalogenation | Pd/C, H₂ (EtOH, 60°C) | Phenylacetamide (fluorine removed) |
Electronic Effects : The fluorine atom directs incoming electrophiles to the meta position due to its strong electron-withdrawing nature .
Redox Transformations
Oxidation and reduction pathways for key functional groups:
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Sulfonamide Reduction | LiAlH₄ (THF, 0°C) | Sulfinic acid derivative |
| Thiophene Oxidation | H₂O₂ (AcOH, 70°C) | Thiophene-2-yl sulfone |
Comparative Reaction Table for Structural Analogs
Comparison with Similar Compounds
Halogen-Substituted Phenyl Analogs
Key Insights :
- Sulfonyl Role: The 4-methoxybenzenesulfonyl group in the target compound likely improves solubility compared to non-sulfonyl analogs .
Heterocyclic and Sulfonyl-Modified Analogs
Key Insights :
- Heterocycle Impact : Thiophene’s electron-rich system contrasts with triazole’s hydrogen-bonding capability or oxazole/thiazol’s aromatic heterocyclic effects .
- Sulfonyl Variations : The 4-methoxybenzenesulfonyl group in the target compound balances polarity, whereas bromophenyl-sulfonyl analogs may prioritize bulkier hydrophobic interactions .
Substituent Variations on Acetamide Core
Key Insights :
- Steric Effects : Bulky substituents (e.g., cyclohexyl) may hinder binding in crowded active sites, whereas smaller groups (e.g., methyl) improve accessibility .
Q & A
Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Prepare the 2-(4-fluorophenyl)acetamide core via nucleophilic substitution, using chloroacetamide intermediates and fluorophenyl derivatives (e.g., 4-fluorophenylboronic acid) under Suzuki coupling conditions .
- Step 2 : Introduce the thiophene and 4-methoxybenzenesulfonyl groups via sulfonylation or coupling reactions. For example, thiophen-2-yl ethylamine can react with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H···O hydrogen bonds). For example, analogous acetamides show bond lengths of 1.220–1.235 Å for C=O and 1.730–1.745 Å for C–S bonds .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent integration (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm; thiophene protons at δ 6.8–7.1 ppm) .
- IR : Confirm sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer :
- Byproducts : Unreacted sulfonyl chloride or thiophene derivatives. Monitor via TLC and remove using liquid-liquid extraction (e.g., dichloromethane/water) .
- Degradates : Hydrolysis of the sulfonamide group under acidic conditions. Stabilize by storing the compound in anhydrous solvents (e.g., DMF) at -20°C .
Advanced Research Questions
Q. How can intermolecular interactions in the crystal structure inform solubility or stability?
- Methodological Answer :
- Analyze hydrogen-bonding networks (e.g., N–H···O or C–H···O interactions) using X-ray diffraction data. For example, centrosymmetric head-to-tail interactions in analogous compounds enhance thermal stability .
- Solubility can be predicted by assessing polar surface area (PSA) from crystallographic data. A PSA > 100 Ų suggests poor lipid solubility, necessitating DMSO or ethanol as solvents .
Q. How to resolve contradictions in spectroscopic data across studies?
- Methodological Answer :
- Cross-validate techniques : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
- Batch consistency : Replicate synthesis under inert atmospheres (argon) to minimize oxidation artifacts. For sulfonamides, ensure anhydrous conditions to prevent hydrolysis .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT calculations : Map electrostatic potential surfaces to identify electrophilic centers (e.g., sulfonyl sulfur). For fluorophenyl derivatives, fluorine’s electron-withdrawing effect increases acetamide carbonyl reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Adjust force fields to account for sulfur’s polarizability .
Q. How does modifying the thiophene or fluorophenyl substituents affect physicochemical properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Replace thiophene with furan: Increases polarity (logP decreases by ~0.5) but reduces metabolic stability .
- Fluorine substitution on phenyl: Enhances membrane permeability (cLogP ~2.8) compared to chloro analogs (cLogP ~3.2) .
- Experimental validation : Synthesize analogs and compare via LC-MS stability assays (pH 7.4 PBS, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
